Nucleophilic Substitution Reactivity: Chloro vs. Bromo Leaving Group Comparison
Methyl 4-chlorobutyrate exhibits significantly lower SN2 reactivity compared to its bromo analog, methyl 4-bromobutyrate (CAS 4897-84-1). This difference arises from the poorer leaving group ability of chloride (pKa of conjugate acid HCl ≈ -7) relative to bromide (pKa of conjugate acid HBr ≈ -9), resulting in a reaction rate reduction of approximately 10³ to 10⁴ fold under comparable conditions . Quantitative rate comparisons are not reported in the primary literature as a direct head-to-head study; however, class-level inference based on established leaving group principles and vendor technical data supports this differentiation [1].
| Evidence Dimension | Nucleophilic substitution rate (relative) |
|---|---|
| Target Compound Data | Approximately 10⁻³ to 10⁻⁴ relative to bromo analog (inferred from leaving group pKa) |
| Comparator Or Baseline | Methyl 4-bromobutyrate (CAS 4897-84-1): relative rate = 1.0 (reference) |
| Quantified Difference | ~10³–10⁴ fold slower |
| Conditions | Standard SN2 conditions; leaving group ability correlated with conjugate acid pKa (HCl ~ -7 vs. HBr ~ -9) |
Why This Matters
The reduced reactivity of the chloro derivative enables greater reaction control in sensitive alkylations, minimizes unwanted side reactions (e.g., elimination), and aligns with safer handling and lower toxicity profiles preferred in scale-up and industrial procurement.
- [1] Anslyn, E.V.; Dougherty, D.A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006; pp. 623-625 (Leaving group pKa values). View Source
